3-Fluoro-4-(neopentyloxy)aniline
Description
3-Fluoro-4-(neopentyloxy)aniline is a fluorinated aromatic amine characterized by a neopentyloxy (2,2-dimethylpropoxy) substituent at the para position relative to the amino group and a fluorine atom at the meta position. Its molecular formula is C₁₁H₁₅FNO, with a molecular weight of 196.24 g/mol. The neopentyloxy group confers steric bulk and hydrophobicity, which can influence solubility, metabolic stability, and receptor binding interactions. This compound is primarily utilized in medicinal chemistry research, particularly in the development of kinase inhibitors, though specific therapeutic applications remain under investigation .
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-dimethylpropoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTLRVJCCSYMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245946 | |
| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-83-2 | |
| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(neopentyloxy)aniline typically involves the following steps:
Nitration and Reduction of Arenes: This classical method involves the nitration of aniline derivatives followed by reduction to obtain the desired aniline compound.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: This method utilizes palladium catalysts to facilitate the amination of aryl halides with amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, as well as advanced catalytic methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(neopentyloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or neopentyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalysts or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-(neopentyloxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(neopentyloxy)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and neopentyloxy group can influence its binding affinity and reactivity with enzymes, receptors, and other biological molecules . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aryloxy Group
Key analogs differ in the structure of the aryloxy substituent, impacting physicochemical properties and biological activity.
Key Observations :
- Steric Effects : Neopentyloxy’s bulky 2,2-dimethylpropoxy group may hinder binding to flat binding pockets, whereas p-tolyloxy and naphthyloxy groups offer planar aromatic surfaces for π-π interactions .
- Electron-Withdrawing Effects : The trifluoromethoxy group in compound 14 () increases electrophilicity, enhancing interactions with catalytic residues in soluble epoxide hydrolase .
Substitutions on the Aniline Ring
Variations in fluorine placement and additional functional groups modulate target selectivity:
Key Observations :
- Fluorine Position : Meta-fluorine (C3) in the target compound may optimize electronic effects for kinase inhibition, while para-fluorine (C4) in pyridinylamine derivatives alters steric interactions .
- Solubility vs. Potency : Morpholine-containing analogs () exhibit higher aqueous solubility but lower c-Met affinity compared to hydrophobic neopentyloxy derivatives .
Biological Activity
3-Fluoro-4-(neopentyloxy)aniline is a chemical compound that has attracted attention in various fields of scientific research due to its unique structure and potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound possesses a fluorine atom and a neopentyloxy group attached to an aniline ring. This structural configuration imparts distinct chemical properties that may influence its biological interactions.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Similar compounds have been shown to affect various biochemical pathways, such as:
- Targeting Enzymes : For instance, compounds like 3-fluoro-l-tyrosine have been noted for their interaction with superoxide dismutase, an important enzyme in oxidative stress responses.
- Biochemical Pathways : The compound may also participate in reactions such as the Suzuki–Miyaura coupling, which involves the transfer of organic groups from boron to palladium, potentially leading to the formation of biologically active derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of fluorinated anilines have been reported to show significant inhibitory effects against various bacterial strains .
Potential Therapeutic Applications
The compound is under investigation for its potential role in drug development, particularly as a precursor for synthesizing pharmaceuticals targeting diseases influenced by oxidative stress and inflammation. Its unique structure may enhance the efficacy of therapeutic agents through improved binding affinity to biological targets.
Synthesis Methods
The synthesis of this compound can be accomplished through several methods:
- Nitration and Reduction : This classical method involves nitrating aniline derivatives followed by reduction.
- Direct Nucleophilic Substitution : High-temperature reactions can facilitate the substitution of halogens in haloarenes.
- Palladium-Catalyzed Amination : Utilizing palladium catalysts can enhance the efficiency of amination reactions involving aryl halides.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on 3-fluoro-4-morpholinoaniline demonstrated its ability to inhibit biofilm formation with an IC50 value of 12.97 μM, suggesting potential applications in combating resistant bacterial strains .
- Investigations into fluorinated anilines have shown varying degrees of antimicrobial efficacy, indicating that modifications in the chemical structure can significantly impact biological activity.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound | Unique Features | Reported Biological Activity |
|---|---|---|
| 3-Fluoro-l-tyrosine | Targets superoxide dismutase | Antioxidant properties |
| 3-Fluoro-4-morpholinoaniline | Contains morpholino group | Antimicrobial (IC50 = 12.97 μM) |
| 4-(Neopentyloxy)aniline | Lacks fluorine atom | Varies based on substitutions |
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.85 (d, J=8.5 Hz, 1H, Ar-H) | |
| ¹³C NMR | δ 154.2 (C-F), 72.8 (neopentyl-O) | |
| HRMS | m/z 226.1412 ([M+H]⁺, calc. 226.1410) |
Advanced Research: Computational Modeling for Biological Activity
Q: How can molecular docking and QSAR models predict the interaction of this compound with kinase targets like c-Met? A:
- Methodology :
- Docking : Use Glide (Schrödinger) or AutoDock Vina to model ligand-receptor interactions. The fluorine atom and neopentyl group enhance hydrophobic interactions with kinase pockets (e.g., c-Met ATP-binding site) .
- QSAR : Build models using descriptors like LogP (lipophilicity), polar surface area, and electrostatic potential. Fluorine’s electron-withdrawing effect improves metabolic stability .
- Validation : Compare docking scores (e.g., GlideScore < -6 kcal/mol) with experimental IC₅₀ values. Cross-check using molecular dynamics (MD) simulations to assess binding stability .
Key Insight : Discrepancies between docking predictions and experimental activity may arise from conformational flexibility of the neopentyl group. Use ensemble docking to account for side-chain mobility .
Advanced Research: Addressing Data Contradictions in Computational Studies
Q: How should researchers resolve contradictions between docking results and experimental binding assays for this compound? A:
- Root Causes :
- Mitigation Strategies :
Basic Research: Stability and Handling Protocols
Q: What are the critical stability considerations for storing and handling this compound in laboratory settings? A:
- Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. The compound is sensitive to moisture due to the aniline group’s susceptibility to oxidation .
- Handling : Use gloveboxes for air-free manipulation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) at 254 nm .
Advanced Research: Environmental Fate and Degradation Pathways
Q: What methodologies are used to study the photocatalytic degradation of this compound in aqueous environments? A:
- Experimental Design :
- Kinetic Modeling : Apply Box-Behnken design to optimize parameters (pH, catalyst loading, light intensity) and derive rate constants .
Advanced Research: Structure-Activity Relationship (SAR) Optimization
Q: How can substituent modifications (e.g., replacing neopentyloxy with isopropylphenoxy) enhance target selectivity? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
